molecular formula C12H16N2O B576088 2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole CAS No. 187174-42-1

2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole

Cat. No.: B576088
CAS No.: 187174-42-1
M. Wt: 204.273
InChI Key: PHHAFBAVTGAUKE-UHFFFAOYSA-N
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Description

2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with ethoxy and p-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxy-substituted aldehydes with p-tolyl-substituted amines in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from 60°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as catalyst concentration and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield dihydroimidazole derivatives with different substituents.

    Substitution: The ethoxy and p-tolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce various dihydroimidazole compounds.

Scientific Research Applications

2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-4-(p-tolyl)-1H-imidazole: Similar structure but lacks the dihydro component.

    4,5-dihydro-1H-imidazole: Basic structure without ethoxy and p-tolyl substitutions.

    2-ethoxy-1H-imidazole: Lacks the p-tolyl group.

Uniqueness

2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole is unique due to the combination of its ethoxy and p-tolyl substitutions on the imidazole ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

187174-42-1

Molecular Formula

C12H16N2O

Molecular Weight

204.273

IUPAC Name

2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C12H16N2O/c1-3-15-12-13-8-11(14-12)10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3,(H,13,14)

InChI Key

PHHAFBAVTGAUKE-UHFFFAOYSA-N

SMILES

CCOC1=NCC(N1)C2=CC=C(C=C2)C

Synonyms

1H-Imidazole,2-ethoxy-4,5-dihydro-4-(4-methylphenyl)-(9CI)

Origin of Product

United States

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